molecular formula C12H19FN2O2 B8368196 2,4-Di(n-butoxy)-5-fluoropyrimidine

2,4-Di(n-butoxy)-5-fluoropyrimidine

Cat. No. B8368196
M. Wt: 242.29 g/mol
InChI Key: DYWSJASQYRSYDM-UHFFFAOYSA-N
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Patent
US04092313

Procedure details

A 9.8 g quantity of metal potassium is dissolved in 300 ml of absolute n-butanol, 16.7 g of 2,4-dichloro-5-fluoropyrimidine is added to the solution and the mixture is stirred at 60° to 70° C for 5 hours. After the reaction, the solvent is distilled off, 50 ml of water is added to the residue and the mixture is extracted with 300 ml of toluene. The toluene layer is washed with water, dried and concentrated. The concentrate is distilled at reduced pressure to give 20.6 g of colorless oily 2,4-di(n-butoxy)-5-fluoropyrimidine in a yield of 85.1%, b.p. 125°-126° C/3-4 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K].Cl[C:3]1[N:8]=[C:7](Cl)[C:6]([F:10])=[CH:5][N:4]=1.[CH2:11]([OH:15])[CH2:12][CH2:13][CH3:14]>>[CH2:11]([O:15][C:3]1[N:8]=[C:7]([O:15][CH2:11][CH2:12][CH2:13][CH3:14])[C:6]([F:10])=[CH:5][N:4]=1)[CH2:12][CH2:13][CH3:14] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
300 mL
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
16.7 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 60° to 70° C for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
ADDITION
Type
ADDITION
Details
50 ml of water is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 300 ml of toluene
WASH
Type
WASH
Details
The toluene layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The concentrate is distilled at reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCC)OC1=NC=C(C(=N1)OCCCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g
YIELD: PERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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